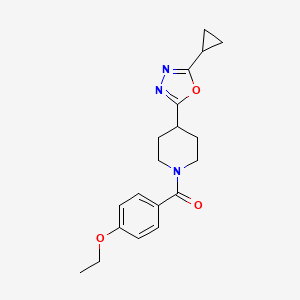

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine

Description

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine features a piperidine core substituted with two pharmacologically significant moieties:

- A 5-cyclopropyl-1,3,4-oxadiazole ring at the 4-position, known for enhancing metabolic stability and modulating electronic properties.

- A 4-ethoxybenzoyl group at the 1-position, which may improve lipophilicity and receptor-binding affinity.

This structure is distinct from related compounds due to the unique combination of cyclopropane (small steric footprint) and ethoxybenzoyl (aromatic electron-withdrawing group) functionalities. Its synthesis likely involves multi-step reactions, including cyclization for oxadiazole formation and acylation for benzoyl attachment .

Propriétés

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-24-16-7-5-15(6-8-16)19(23)22-11-9-14(10-12-22)18-21-20-17(25-18)13-3-4-13/h5-8,13-14H,2-4,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMQHUJPYWCMJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine is a novel synthetic derivative that combines the pharmacologically significant 1,3,4-oxadiazole and piperidine moieties. This article explores its biological activity, focusing on its potential therapeutic applications based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a piperidine ring substituted with both a cyclopropyl oxadiazole and an ethoxybenzoyl group. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. A study synthesized various derivatives of oxadiazoles and tested their activity against several bacterial strains. The results demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis , while showing weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE) and urease . The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. In vitro studies indicated that derivatives of oxadiazoles exhibited strong AChE inhibitory activity with IC50 values ranging from to .

Furthermore, the urease inhibition was notable; compounds in this class showed potential as effective urease inhibitors with IC50 values significantly lower than standard reference compounds .

Case Study 1: Synthesis and Testing

In a comprehensive study conducted by Iqbal et al., a series of oxadiazole-piperidine derivatives were synthesized. The biological testing revealed that certain compounds displayed strong inhibitory activity against urease, with IC50 values as low as , indicating their potential as therapeutic agents in treating conditions like peptic ulcers .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound 7l | 2.14 ± 0.003 | Urease Inhibition |

| Compound 7m | 0.63 ± 0.001 | AChE Inhibition |

| Compound 7n | 2.17 ± 0.006 | AChE Inhibition |

| Reference (Thiourea) | 21.25 ± 0.15 | Standard Comparison |

Case Study 2: BSA Binding Studies

Binding studies with bovine serum albumin (BSA) were conducted to understand the pharmacokinetics of these compounds better. The interaction between the synthesized oxadiazole derivatives and BSA was analyzed using spectroscopic methods, which indicated favorable binding affinities that could enhance bioavailability .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the oxadiazole ring or piperidine core, leading to variations in physicochemical and biological properties:

Key Observations:

- Cyclopropyl vs. Larger Substituents : The cyclopropyl group in the target compound offers metabolic stability compared to bulkier groups (e.g., cyclohexyl), which may hinder membrane permeability .

- Benzoyl vs. Sulfonamide : The 4-ethoxybenzoyl group in the target compound likely enhances CNS penetration compared to sulfonamide-containing analogs (e.g., compound 6a in ), which are more polar and suited for peripheral targets.

- Salt Forms : The hydrochloride salt of the cyclopropyl analog (Ref: 10-F097210) improves aqueous solubility, a critical factor for in vivo efficacy .

Spectral Data:

- 1H-NMR :

- ESI-MS : Molecular ion [M+H]+ for the target compound would theoretically align with m/z ~359 (unreported in evidence; inferred from analogs in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.